2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile
Description
2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features multiple functional groups, including an oxazole ring, a furan ring, and a nitrile group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Properties
IUPAC Name |
2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-3-7-18(8-4-16)14-26-23-21(13-25)27-24(30-23)22-12-11-20(29-22)15-28-19-9-5-17(2)6-10-19/h3-12,26H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZIGLZOJPKCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step might involve the use of furan derivatives and coupling reactions.
Attachment of the nitrile group: This can be done through nucleophilic substitution or other suitable methods.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and oxazole rings.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Disrupting cellular processes: Leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Methylbenzyl)amino)-2-(5-(methoxymethyl)furan-2-yl)oxazole-4-carbonitrile
- 5-((4-Methylbenzyl)amino)-2-(5-(ethoxymethyl)furan-2-yl)oxazole-4-carbonitrile
Uniqueness
The unique combination of functional groups in 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile might confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
The compound 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile (CAS No. 941881-91-0) is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 422.5 g/mol. The structure features a furan ring, an oxazole ring, and various aromatic substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 941881-91-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan and oxazole rings through cyclization processes. The introduction of substituents like the methylphenoxy group enhances its biological properties.
Anticancer Activity
Research indicates that derivatives of compounds similar to the target molecule exhibit significant anticancer activity. For instance, studies have shown that modifications in substituent positions on the aromatic rings can dramatically affect antiproliferative activity against various cancer cell lines:
- Activity Variability : The insertion of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can increase or decrease cytotoxicity. For example, a fluorine substitution at specific positions has been reported to enhance activity by up to 276-fold against certain cancer cell lines like A549 .
Cytotoxicity Profiles
In vitro studies have demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal human cells. For instance:
- IC50 Values : Active compounds derived from similar structures showed IC50 values greater than 10 μM in normal lymphocytes, indicating low toxicity in non-tumoral cells compared to tumor cells .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SAR):
- SAR Studies : Compounds with varied substituents on the furan and oxazole rings were tested against multiple cancer cell lines, revealing that specific substitutions can enhance potency significantly.
- Cytoprotective Effects : Some derivatives have been shown to possess radical scavenging activities and cyto-protective effects against oxidative stress, which could contribute to their therapeutic potential .
- Mechanistic Insights : Investigations into the mechanisms of action suggest that these compounds may inhibit key pathways involved in cancer cell proliferation and survival, although further research is needed to elucidate specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
